6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one
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Overview
Description
6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[74002,7]trideca-1(9),2(7),5,10,12-pentaen-4-one is a complex organic compound with a unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one can be achieved through a multi-step process involving the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction typically occurs in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow techniques to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, quinones, and dihydro compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anti-inflammatory and analgesic properties.
Organic Synthesis: It serves as a building block for synthesizing more complex molecules.
Material Science: The unique tricyclic structure makes it a candidate for developing new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one involves its interaction with specific molecular targets and pathways. The compound is believed to inhibit certain enzymes involved in the inflammatory response, thereby reducing inflammation and pain . Additionally, its unique structure allows it to interact with various biological receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 13-(N-Arylaminocarbonyl)-9-methyl-11-thioxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2,4,6-trienes
- 5-[(E)-(4-Hydroxy-3-methoxyphenyl)methylideneamino]-13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one
Uniqueness
6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one stands out due to its specific substitution pattern and the presence of both sulfur and nitrogen atoms in its tricyclic core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
6-hydroxy-13-(2-methoxyphenyl)-11-phenyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16N2O3S/c1-28-18-10-6-5-9-14(18)15-11-16(13-7-3-2-4-8-13)24-23-20(15)21-22(29-23)17(26)12-19(27)25-21/h2-12H,1H3,(H2,25,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJCUAASDLMJSSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=NC3=C2C4=C(S3)C(=CC(=O)N4)O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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